
Phenylhydroquinone diacetate
Overview
Description
Phenylhydroquinone diacetate is a synthetic compound with the molecular formula C16H14O4 and a molecular weight of 270.29 g/mol . It is a derivative of hydroquinone, a naturally occurring compound found in various plants and animals. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylhydroquinone diacetate can be synthesized by the acetylation of hydroquinone. One common method involves the reaction of hydroquinone with acetic anhydride in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction mixture is stirred gently, and the hydroquinone dissolves rapidly. After the reaction is complete, the product is poured onto crushed ice to precipitate the this compound, which is then collected by filtration and dried .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Phenylhydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinone derivatives
Scientific Research Applications
Phenylhydroquinone diacetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on cellular processes and its role in oxidative stress.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylhydroquinone diacetate involves its ability to undergo redox reactions. It can act as an electron donor or acceptor, making it useful in various chemical processes. In biological systems, it can influence oxidative stress pathways and modulate the activity of enzymes involved in redox reactions .
Comparison with Similar Compounds
Phenylhydroquinone diacetate is unique due to its specific structure and reactivity. Similar compounds include:
Hydroquinone diacetate: A simpler derivative with similar reactivity but different applications.
Phenylhydroquinone: The non-acetylated form, which has different chemical properties and uses.
Quinones: Oxidized derivatives that are important in various biochemical processes.
Biological Activity
Phenylhydroquinone diacetate (PHQDA) is a synthetic compound with notable biological activities, particularly in the context of oxidative stress, cellular signaling, and potential therapeutic applications. This article reviews the biological activity of PHQDA, including its mechanisms of action, cytotoxic effects, and implications for medical research.
This compound is characterized by its ability to undergo redox reactions, functioning as both an electron donor and acceptor. This property enables it to influence various biological processes, particularly those related to oxidative stress. The compound can modulate the activity of enzymes involved in redox reactions, which are crucial in maintaining cellular homeostasis and responding to oxidative damage.
Property | Value |
---|---|
Chemical Formula | CHO |
Molecular Weight | 198.18 g/mol |
CAS Number | 58244-28-3 |
Solubility | Soluble in organic solvents |
Oxidative Stress and Cytotoxicity
Research indicates that PHQDA can induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production. A study demonstrated that treatment with PHQDA resulted in significant ROS generation in hepatocytes, correlating with cytotoxic effects observed at specific concentrations . The cytotoxicity was assessed using the LC50 metric, indicating that PHQDA has a moderate toxic profile compared to other hydroquinone derivatives.
Case Study: Hepatocyte Toxicity
In a controlled experiment involving rat hepatocytes, PHQDA exhibited an LC50 value of approximately 175 μM. This suggests that while it has some therapeutic potential, caution is warranted due to its cytotoxic effects at higher concentrations. The study also highlighted that the mechanism of toxicity may involve depletion of glutathione (GSH), a critical antioxidant in cells .
Therapeutic Potential
Despite its cytotoxicity, PHQDA has been investigated for its potential therapeutic applications:
- Cancer Treatment : Ongoing research is exploring the role of phenolic compounds like PHQDA in cancer therapy due to their ability to induce apoptosis in cancer cells through oxidative mechanisms.
- Anti-inflammatory Properties : Some studies suggest that phenylhydroquinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Research Findings
A variety of studies have explored the biological effects of PHQDA:
- Cytotoxicity Studies : Research has shown that PHQDA can induce cell cycle arrest at the G2/M phase in yeast models, suggesting its potential as a chemotherapeutic agent by disrupting normal cell division .
- Molecular Docking Studies : Molecular modeling studies indicate that PHQDA interacts with various cellular targets, potentially modulating pathways involved in cell survival and apoptosis .
- Detoxification Pathways : Metabolic studies reveal that PHQDA is detoxified through glucuronidation and sulfation pathways, which may mitigate some of its toxic effects .
Table 2: Summary of Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for phenylhydroquinone diacetate, and how can yield optimization be approached?
- Methodological Answer : this compound is synthesized via acetylation of phenylhydroquinone using acetic anhydride or acetyl chloride. A reported protocol involves using iodobenzene diacetate as an oxidizer in porphyrin synthesis, achieving a 46% yield under controlled conditions (room temperature, inert atmosphere) . Yield optimization may involve adjusting stoichiometry, reaction time, or catalytic additives. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity assessment .
- Spectroscopy : H and C NMR (in CDCl or DMSO-d) confirm acetyl group integration and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per local regulations .
- Storage : Store in airtight containers in cool, dry conditions away from oxidizers and acids .
Advanced Research Questions
Q. How can this compound be utilized in reactive oxygen species (ROS) detection assays, and what are the methodological pitfalls?
- Methodological Answer :
- Probe Design : this compound derivatives (e.g., CM-HDCFDA) are cell-permeable ROS indicators. Deacetylation by intracellular esterases releases fluorescent probes upon oxidation .
- Experimental Pitfalls :
- Auto-oxidation : Minimize light exposure and use fresh probe solutions.
- Calibration : Normalize fluorescence intensity to protein content or cell count.
- Interference : Include controls for non-specific oxidation (e.g., catalase or superoxide dismutase inhibitors) .
Q. What mechanistic insights exist regarding this compound’s role in oxidative reactions, and how can contradictions in kinetic data be resolved?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (O) or electron paramagnetic resonance (EPR) to track oxygen radical intermediates during oxidation reactions .
- Data Contradictions : Discrepancies in reaction rates may arise from solvent polarity or temperature effects. Employ Arrhenius plots to compare activation energies across studies .
Q. How can researchers design experiments to evaluate this compound’s impact on microbial or cellular systems?
- Methodological Answer :
- Framework : Apply the PICOT model:
- Population : Specific microbial strains or cell lines (e.g., E. coli or HeLa cells).
- Intervention : Dose-response studies (e.g., 0.1–1.0 mM this compound).
- Comparison : Untreated controls or analogs (e.g., sodium diacetate).
- Outcome : Metrics like growth inhibition, ROS levels, or metabolic flux .
- Omics Integration : Pair with transcriptomics (RNA-seq) or metabolomics (LC-MS) to identify pathways affected .
Q. Key Considerations for Data Interpretation
- Contradictions in Toxicity Data : While sodium diacetate shows moderate aquatic toxicity and irritancy , this compound’s ecotoxicological profile requires separate evaluation due to structural differences. Always reference species-specific toxicity assays .
- Synthesis Yield Variability : Differences in reported yields (e.g., 46% vs. higher values) may stem from purification methods (e.g., column chromatography vs. recrystallization) .
Properties
IUPAC Name |
(4-acetyloxy-3-phenylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDHXPXHBVBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877971 | |
Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58244-28-3 | |
Record name | [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58244-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058244283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58244-28-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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